(E)-3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)-2-cyano-N-cyclopentylprop-2-enamide
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Overview
Description
(E)-3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)-2-cyano-N-cyclopentylprop-2-enamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a chloroimidazo[1,2-a]pyridine moiety, a cyano group, and a cyclopentylprop-2-enamide group, making it an interesting subject for chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)-2-cyano-N-cyclopentylprop-2-enamide typically involves multi-step organic reactions. The starting materials often include 6-chloroimidazo[1,2-a]pyridine and various reagents to introduce the cyano and cyclopentylprop-2-enamide groups. Common synthetic routes may involve:
Nucleophilic substitution: reactions to introduce the chloro group.
Cyclization: reactions to form the imidazo[1,2-a]pyridine ring.
Condensation: reactions to attach the cyano and cyclopentylprop-2-enamide groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as high-pressure reactors, continuous flow synthesis, and advanced purification methods like chromatography and crystallization are often employed.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)-2-cyano-N-cyclopentylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(E)-3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)-2-cyano-N-cyclopentylprop-2-enamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)-2-cyano-N-cyclopentylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(6-Bromoimidazo[1,2-a]pyridin-2-yl)-2-cyano-N-cyclopentylprop-2-enamide
- (E)-3-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)-2-cyano-N-cyclopentylprop-2-enamide
Uniqueness
(E)-3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)-2-cyano-N-cyclopentylprop-2-enamide is unique due to the presence of the chloro group, which can influence its reactivity and biological activity compared to its bromo and fluoro analogs. The specific arrangement of functional groups also contributes to its distinct chemical and physical properties.
Properties
IUPAC Name |
(E)-3-(6-chloroimidazo[1,2-a]pyridin-2-yl)-2-cyano-N-cyclopentylprop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O/c17-12-5-6-15-19-14(10-21(15)9-12)7-11(8-18)16(22)20-13-3-1-2-4-13/h5-7,9-10,13H,1-4H2,(H,20,22)/b11-7+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLDYVFUYHGAVEE-YRNVUSSQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(=CC2=CN3C=C(C=CC3=N2)Cl)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)NC(=O)/C(=C/C2=CN3C=C(C=CC3=N2)Cl)/C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.77 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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